molecular formula C7H7FN2O2 B12974436 3-Fluoro-2,6-dimethyl-5-nitropyridine

3-Fluoro-2,6-dimethyl-5-nitropyridine

Cat. No.: B12974436
M. Wt: 170.14 g/mol
InChI Key: KKLKVCKZOWDCNI-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethyl-5-nitropyridine is a fluorinated pyridine derivative with a nitro group at position 5, fluorine at position 3, and methyl groups at positions 2 and 6. The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups, creating unique electronic and steric effects. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The fluorine atom enhances lipophilicity and metabolic stability, while the nitro group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-2,6-dimethyl-5-nitropyridine

InChI

InChI=1S/C7H7FN2O2/c1-4-6(8)3-7(10(11)12)5(2)9-4/h3H,1-2H3

InChI Key

KKLKVCKZOWDCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethyl-5-nitropyridine, often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. A common method includes the reaction of 3-bromo-2,6-dimethyl-5-nitropyridine with a fluorinating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,6-dimethyl-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-2,6-dimethyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethyl-5-nitropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

To contextualize the properties of 3-fluoro-2,6-dimethyl-5-nitropyridine, we compare it with structurally related compounds identified in the literature. Key differences in substituent positions, functional groups, and aromatic systems are analyzed.

Structural and Electronic Comparisons

Table 1: Structural Comparison of Selected Pyridine and Benzene Derivatives

Compound Name Aromatic System Substituents (Positions) Key Functional Groups Molecular Weight Reference
3-Fluoro-2,6-dimethyl-5-nitropyridine Pyridine F (3), CH₃ (2,6), NO₂ (5) Nitro, Methyl, Fluorine 200.15 (calc.) Target Compound
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Pyridinone F (5), CH₃ (1), NO₂ (3) Lactam, Nitro 200.14 (calc.)
2,6-Dichloro-5-fluoronicotinic acid Nicotinic acid Cl (2,6), F (5), COOH (3) Carboxylic acid 209.99
N-(2,6-Difluoro-3-nitrophenyl)acetamide Benzene F (2,6), NO₂ (3), NHCOCH₃ (1) Amide, Nitro 244.13 (calc.)

Key Observations:

Electronic Effects: The nitro group in 3-fluoro-2,6-dimethyl-5-nitropyridine (position 5) deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to non-nitrated analogs. In contrast, the lactam group in 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one introduces additional electron-withdrawing effects, further reducing electron density .

Solubility and Acidity :

  • 2,6-Dichloro-5-fluoronicotinic acid () exhibits higher water solubility due to its carboxylic acid group (pKa ~2.5), whereas the target compound’s nitro and methyl groups render it more lipophilic .
  • The acetamide group in N-(2,6-difluoro-3-nitrophenyl)acetamide enhances solubility in polar aprotic solvents compared to the target compound .

Reactivity :

  • The nitro group in the target compound can be reduced to an amine, a pathway shared with N-(2,6-difluoro-3-nitrophenyl)acetamide. However, the benzene-based analog may undergo faster reduction due to the absence of pyridine’s electron-deficient ring .
  • Fluorine at position 3 in the target compound may direct electrophilic attacks to positions 4 or 6, whereas fluorine at position 5 in 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one alters regioselectivity .

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